5-Difluoromethoxy-2-nitrobenzaldehyde
Overview
Description
5-Difluoromethoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C8H5F2NO4 It is a derivative of benzaldehyde, where the benzene ring is substituted with a difluoromethoxy group at the 5-position and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Difluoromethoxy-2-nitrobenzaldehyde typically involves multiple steps, including etherification, nitration, and oxidation reactions. One common method starts with the etherification of a suitable precursor, followed by nitration to introduce the nitro group. The final step involves oxidation to form the aldehyde group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and environmental considerations. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Difluoromethoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Reduction: 5-Difluoromethoxy-2-aminobenzaldehyde.
Oxidation: 5-Difluoromethoxy-2-nitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
5-Difluoromethoxy-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Difluoromethoxy-2-nitrobenzaldehyde depends on the specific application and the chemical reactions it undergoes. In reduction reactions, the nitro group is converted to an amine, which can interact with biological targets. In oxidation reactions, the aldehyde group is converted to a carboxylic acid, which can participate in further chemical transformations. The difluoromethoxy group can influence the compound’s reactivity and stability, affecting its interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Difluoromethoxy-5-nitrobenzaldehyde: Similar structure but with different substitution pattern.
5-Difluoromethoxy-2-aminobenzaldehyde: Reduction product of 5-Difluoromethoxy-2-nitrobenzaldehyde.
5-Difluoromethoxy-2-nitrobenzoic acid: Oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of both a difluoromethoxy group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
IUPAC Name |
5-(difluoromethoxy)-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-8(10)15-6-1-2-7(11(13)14)5(3-6)4-12/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBUIHREGSKCRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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